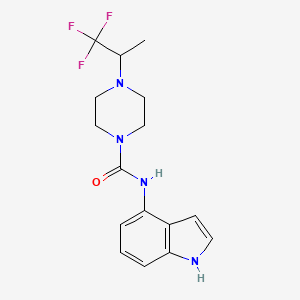
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide, commonly known as TIPP, is a synthetic compound that belongs to the family of piperazine derivatives. TIPP has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
作用機序
TIPP exerts its pharmacological effects by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation. TIPP has been shown to have a high affinity for the mu-opioid receptor, which means that it can bind to the receptor with high specificity. Binding of TIPP to the mu-opioid receptor leads to the activation of downstream signaling pathways, which ultimately results in the pharmacological effects of TIPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of TIPP are primarily mediated through its interaction with the mu-opioid receptor. TIPP has been shown to produce analgesic effects by reducing the perception of pain in animal models of neuropathic pain. TIPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, TIPP has been shown to have anti-tumor activity in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the main advantages of TIPP is its high specificity for the mu-opioid receptor, which means that it can produce pharmacological effects without affecting other receptors in the body. Additionally, TIPP has been shown to have low toxicity and can be administered in relatively high doses without causing adverse effects. However, one of the limitations of TIPP is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, TIPP has a relatively short half-life, which means that it may need to be administered frequently to maintain its pharmacological effects.
将来の方向性
There are several future directions for the research and development of TIPP. One potential direction is the development of TIPP analogs that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the efficacy of TIPP in animal models of various diseases, including cancer, neuropathic pain, and inflammation. Furthermore, studies are needed to determine the safety and efficacy of TIPP in human clinical trials. Overall, TIPP has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological effects and potential clinical applications.
合成法
The synthesis of TIPP involves the reaction of 1-(1H-indol-4-yl)piperazine with 1,1,1-trifluoro-2-iodopropane in the presence of a palladium catalyst. The resulting product is then treated with carboxylic acid to obtain TIPP. The synthesis of TIPP is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
TIPP has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, neuropathic pain, and inflammation. Studies have shown that TIPP exhibits anti-tumor activity in various cancer cell lines, including breast, prostate, and colon cancer cells. TIPP has also been shown to have analgesic effects in animal models of neuropathic pain and anti-inflammatory effects in animal models of inflammation.
特性
IUPAC Name |
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O/c1-11(16(17,18)19)22-7-9-23(10-8-22)15(24)21-14-4-2-3-13-12(14)5-6-20-13/h2-6,11,20H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAXMYXWXHOXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CCN(CC1)C(=O)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




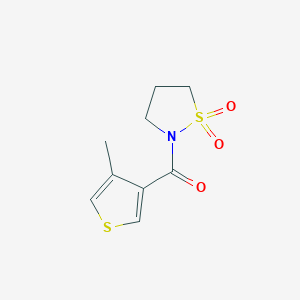
![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
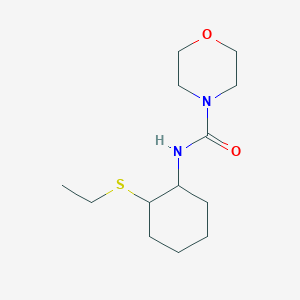
![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
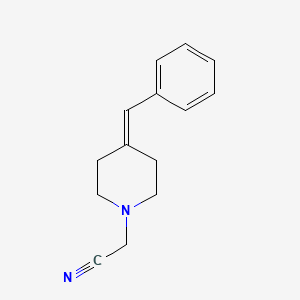
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
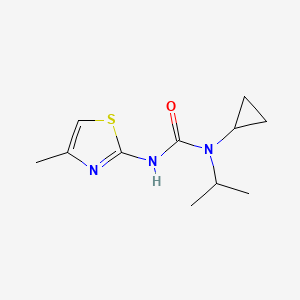
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)